An In-depth Technical Guide to H2N-PEG2-CH2COOH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to H2N-PEG2-CH2COOH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2N-PEG2-CH2COOH, also known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[][2] Its structure incorporates a primary amine group, a terminal carboxylic acid, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[][3] This unique combination of features allows for the covalent linkage of diverse molecules, such as proteins, peptides, antibodies, and small molecule drugs, thereby enabling the creation of complex and functional biomolecular conjugates.[][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key applications, complete with experimental insights.
Chemical Properties and Structure
The fundamental characteristics of H2N-PEG2-CH2COOH are summarized below, providing essential data for its handling, storage, and application in experimental settings.
Quantitative Data Summary
The physical and chemical properties of H2N-PEG2-CH2COOH are presented in Table 1 for easy reference.
| Property | Value | References |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [] |
| Synonyms | Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid, AEEA | [][2][5] |
| CAS Number | 134978-97-5 | [6][7][8] |
| Molecular Formula | C6H13NO4 | [6][7][8] |
| Molecular Weight | 163.17 g/mol | [6][7][8] |
| Appearance | White to off-white solid/powder | [][5] |
| Melting Point | 124.0 - 128.0 °C | [][5] |
| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg (Predicted) | [][5] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [][5] |
| Purity | ≥95% | [] |
| Storage | Store at -20°C under an inert atmosphere | [][5] |
| SMILES | C(COCCOCC(=O)O)N | [][6] |
| InChI Key | RUVRGYVESPRHSZ-UHFFFAOYSA-N | [][3] |
Chemical Structure
H2N-PEG2-CH2COOH is a bifunctional molecule featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a flexible, hydrophilic diethylene glycol spacer. This structure is fundamental to its utility as a crosslinker.
Caption: 2D structure of H2N-PEG2-CH2COOH.
Reactivity and Applications
The dual functionality of H2N-PEG2-CH2COOH is the cornerstone of its utility. The primary amine and the carboxylic acid can participate in various coupling reactions, typically orthogonally, to link two different molecules.
-
Amino Group Reactivity : The primary amine is nucleophilic and readily reacts with activated esters (like NHS esters), isothiocyanates, and aldehydes/ketones (via reductive amination).[][5]
-
Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance stability and efficiency.[][9] This activated ester then efficiently reacts with primary amines to form a stable amide bond.[][5]
This heterobifunctional nature makes it an ideal linker in several advanced applications:
-
PROTACs : It is a commonly used PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[10]
-
Antibody-Drug Conjugates (ADCs) : The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.[4] The linker connects a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[4]
-
Peptide Synthesis and Modification : It can be incorporated into peptides to add a flexible, hydrophilic spacer or to provide a point of attachment for other molecules.[5]
-
Surface Modification : It is used to modify surfaces of materials like nanoparticles to improve biocompatibility and provide functional handles for attaching biomolecules.
Experimental Protocols and Methodologies
General Synthesis Route
H2N-PEG2-CH2COOH is typically synthesized from commercially available starting materials. While several specific routes exist, a common strategy involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[][11] The synthesis involves multiple steps, including the introduction of a protected amine (or an azide (B81097) as a precursor) and subsequent oxidation of the terminal alcohol to a carboxylic acid.[11][12]
The diagram below illustrates a generalized synthetic pathway.
Caption: Generalized synthesis workflow for H2N-PEG2-CH2COOH.
Detailed Methodological Steps (Illustrative Example):
A common synthesis strategy involves the following sequence[11][12]:
-
Azidation : 2-[2-(2-chloroethoxy)ethoxy]-ethanol is reacted with sodium azide (NaN₃) in a solvent like DMF to convert the chloride to an azide.
-
Reduction : The resulting azide is then reduced to a primary amine. This can be achieved through various methods, such as reaction with triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation.
-
Oxidation : The primary alcohol group of the amino alcohol intermediate is oxidized to a carboxylic acid using an oxidizing agent like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under mildly basic conditions. This yields the final product, 2-(2-(2-aminoethoxy)ethoxy)acetic acid.
Protocol for Protein Bioconjugation
This protocol describes a general method for conjugating a molecule containing a primary amine (Molecule-NH₂) to a protein using H2N-PEG2-CH2COOH as the linker.
Step 1: Activation of the Linker's Carboxylic Acid
-
Dissolve H2N-PEG2-CH2COOH in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester activated linker.
Step 2: Conjugation to the Target Protein
-
Prepare the target protein in a suitable amine-free buffer at a slightly alkaline pH (typically pH 7.5-8.5), such as phosphate-buffered saline (PBS).
-
Add the activated H2N-PEG2-CH2COOH-NHS ester solution dropwise to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used, but this should be optimized for the specific protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-ester.
Step 3: Conjugation of the Second Molecule (Molecule-NH₂)
-
The protein is now functionalized with the linker, exposing a terminal primary amine. Purify the protein-linker conjugate using dialysis or size-exclusion chromatography to remove excess linker and quenching reagents.
-
Activate the second molecule (if it has a carboxyl group) using the EDC/NHS chemistry described in Step 1.
-
React the activated second molecule with the purified protein-linker conjugate under similar buffer and reaction conditions as in Step 2.
Step 4: Purification and Analysis
-
Purify the final protein-molecule conjugate using appropriate chromatography techniques (e.g., SEC, affinity chromatography).
-
Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.
Caption: Workflow for a typical two-step bioconjugation reaction.
Conclusion
H2N-PEG2-CH2COOH is a versatile and valuable tool in modern biotechnology and drug development. Its well-defined structure, heterobifunctional reactivity, and the inclusion of a hydrophilic PEG spacer provide researchers with a robust linker for creating sophisticated bioconjugates. From developing next-generation ADCs and PROTACs to functionalizing surfaces and synthesizing complex peptides, the applications of this linker are extensive and continue to expand. A thorough understanding of its chemical properties and reaction methodologies is crucial for its successful implementation in research and development.
References
- 2. NH2-PEG2-CH2COOH, 134978-97-5, Amine-PEG2-CH2COOH - Biopharma PEG [biochempeg.com]
- 3. H2N-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. purepeg.com [purepeg.com]
- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
